Bienvenue dans la boutique en ligne BenchChem!

NSC693868

CDK selectivity cell cycle research kinase profiling

NSC693868 is a cell-permeable, 3-amino substituted pyrazoloquinoxaline that selectively inhibits CDK1 (IC50=600 nM) and CDK5 (IC50=400 nM) with markedly weaker activity against CDK2 (IC50=4.4–5.6 μM) and moderate GSK-3β inhibition (IC50=1 μM), while completely sparing CDC25 phosphatase. This unique selectivity fingerprint overcomes the confounded interpretation seen with pan-CDK inhibitors such as roscovitine or flavopiridol, enabling precise dissection of CDK1/5-dependent pathways in neuronal tau phosphorylation models, mitotic progression studies, and high-throughput screening campaigns. Supplied with ≥95% purity and high DMSO solubility (100 mM) for reproducible, automation-friendly assay performance.

Molecular Formula C9H7N5
Molecular Weight 185.19 g/mol
CAS No. 56984-56-6
Cat. No. B7809935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC693868
CAS56984-56-6
Molecular FormulaC9H7N5
Molecular Weight185.19 g/mol
Structural Identifiers
SMILESC1=CC2=NC3=C(NN=C3N=C2C=C1)N
InChIInChI=1S/C9H7N5/c10-8-7-9(14-13-8)12-6-4-2-1-3-5(6)11-7/h1-4H,(H3,10,12,13,14)
InChIKeyDWHVZCLBMTZRQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NSC693868 (CAS 56984-56-6) Inhibitor: Core Identity and Baseline Characterization


NSC693868, also designated as 1H-Pyrazolo[3,4-b]quinoxalin-3-amine (CAS 40254-90-8), is a 3-amino substituted pyrazoloquinoxaline compound with a molecular weight of 185.19 g/mol . It is a cell-permeable small molecule that acts as a selective inhibitor of the cyclin-dependent kinases CDK1 and CDK5, and also inhibits glycogen synthase kinase-3β (GSK-3β) with reduced potency [1][2]. This compound belongs to the class of pyrazolo[3,4-b]quinoxalines and serves as a research tool for elucidating CDK-dependent signaling pathways .

NSC693868 Selectivity: Why Substitution with Other CDK Inhibitors Is Not Advisable


Substituting NSC693868 with other CDK inhibitors is not straightforward due to its unique selectivity fingerprint. Many CDK inhibitors, such as roscovitine, flavopiridol, and purvalanol A, exhibit broad-spectrum inhibition across multiple CDK family members or other off-target kinases, which can confound experimental interpretation [1][2]. In contrast, NSC693868 demonstrates a defined inhibition profile: sub-micromolar potency against CDK1 and CDK5 (IC50 = 600 and 400 nM, respectively), markedly weaker activity against CDK2 (IC50 = 4.4-5.6 μM), and moderate GSK-3β inhibition (IC50 = 1 μM), while completely sparing CDC25 phosphatase activity . This nuanced selectivity profile makes NSC693868 a more precise tool for dissecting CDK1/5-dependent biology compared to pan-CDK inhibitors or compounds with strong ancillary activities, ensuring that phenotypic outcomes can be attributed to the intended targets with greater confidence .

NSC693868 Comparative Performance: Quantitative Evidence for Scientific and Procurement Decisions


NSC693868 vs. Roscovitine: Differential CDK2 Inhibition Defines a Cleaner CDK1/5 Tool Compound

NSC693868 exhibits substantially weaker inhibition of CDK2 (IC50 = 4.4-5.6 μM) compared to roscovitine, which potently inhibits CDK2 with an IC50 of 0.7 μM . This 6-8 fold difference in CDK2 potency makes NSC693868 a more selective probe for CDK1 and CDK5, reducing confounding effects from CDK2 inhibition in cell cycle and transcriptional studies [1].

CDK selectivity cell cycle research kinase profiling

NSC693868 vs. Purvalanol A: Balanced CDK1/5 Potency for Dual-Pathway Studies

NSC693868 exhibits balanced sub-micromolar potency against both CDK1 (IC50 = 600 nM) and CDK5 (IC50 = 400 nM) [1]. In contrast, purvalanol A shows extremely potent CDK1 inhibition (IC50 = 4 nM) but 75 nM potency against CDK5, representing an 18-fold potency gap that could skew cellular phenotypes toward CDK1-driven effects . NSC693868's 1.5-fold difference in CDK1 vs. CDK5 IC50 values ensures more equitable target engagement at the concentrations typically used in cell-based assays .

CDK1/CDK5 dual inhibition cancer research neuronal signaling

NSC693868 vs. Pan-CDK Inhibitors: Spared CDC25 Activity Confirms On-Target Specificity

NSC693868 demonstrates no detectable inhibition of CDC25 phosphatase activity at concentrations up to 100 μM [1]. This contrasts with the broader kinase inhibition profiles of pan-CDK inhibitors like flavopiridol, which inhibit CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9 with varying potencies [2]. The complete lack of CDC25 activity for NSC693868 confirms that its cellular effects are mediated exclusively through CDK1/5 and GSK-3β inhibition, rather than through modulation of cell cycle phosphatases [3].

CDC25 phosphatase target validation off-target profiling

NSC693868 Molecular Properties: Favorable Solubility and High Purity for Reproducible In Vitro Assays

NSC693868 is soluble to 100 mM in DMSO and is supplied at a purity of ≥99% (HPLC) . This high solubility and purity profile ensures reliable preparation of stock solutions and reduces the risk of off-target effects from impurities that can plague less rigorously characterized chemical probes . Many commercially available CDK inhibitors exhibit lower solubility or purity, which can introduce variability in cell-based assays and complicate dose-response interpretations .

solubility purity assay development

NSC693868: Optimized Research Applications and Use Cases


Investigating CDK1/5-Dependent Neuronal Functions and Neurodegeneration

NSC693868 is well-suited for dissecting CDK5-mediated signaling in neuronal models due to its balanced CDK1/5 inhibition and lack of CDC25 interference. Its sub-micromolar potency against CDK5/p25 (IC50 = 400 nM) and CDK1 (IC50 = 600 nM) enables studies of tau phosphorylation, neuronal migration, and synaptic plasticity without confounding CDK2 activity [1][2].

Cell Cycle and Cancer Cell Proliferation Studies

In cancer biology, NSC693868's selective CDK1 inhibition (IC50 = 600 nM) and weak CDK2 activity (IC50 = 4.4-5.6 μM) allow for specific interrogation of CDK1-driven mitotic progression. This contrasts with pan-CDK inhibitors that can induce complex cell cycle arrests due to simultaneous CDK1, CDK2, and CDK4 inhibition .

GSK-3β Pathway Analysis in Metabolic and Wnt Signaling Research

NSC693868 inhibits GSK-3β with an IC50 of 1 μM, providing a tool for modulating Wnt/β-catenin and insulin signaling pathways. Its moderate GSK-3β potency is useful in settings where complete ablation of GSK-3 activity would be detrimental, offering a gradient of inhibition for dose-response studies .

High-Throughput Screening and Assay Development

The high solubility of NSC693868 in DMSO (100 mM) and its ≥99% purity make it an ideal positive control for high-throughput screening campaigns targeting CDK1, CDK5, or GSK-3β. Its robust chemical properties minimize variability in automated liquid handling and cell-based assay systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC693868

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.